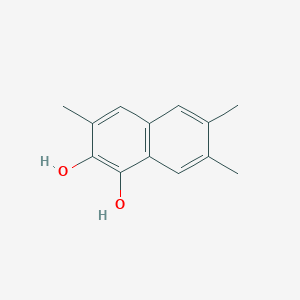

3,6,7-Trimethylnaphthalene-1,2-diol

Description

3,6,7-Trimethylnaphthalene-1,2-diol is a polycyclic aromatic compound featuring a naphthalene backbone substituted with hydroxyl groups at positions 1 and 2 and methyl groups at positions 3, 6, and 5. While direct references to this compound are absent in the provided evidence, insights from analogous 1,2-diols and methyl-substituted naphthalenes allow for informed comparisons.

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3,6,7-trimethylnaphthalene-1,2-diol |

InChI |

InChI=1S/C13H14O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h4-6,14-15H,1-3H3 |

InChI Key |

HIMDDYKQXMIUQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=C(C(=C2)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethylnaphthalene-1,2-diol typically involves the methylation of naphthalene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst to introduce the methyl groups. Subsequent hydroxylation can be achieved using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods

Industrial production of 3,6,7-Trimethylnaphthalene-1,2-diol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethylnaphthalene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various alkylated or acylated naphthalene derivatives.

Scientific Research Applications

3,6,7-Trimethylnaphthalene-1,2-diol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6,7-Trimethylnaphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Hydroxyl groups at positions 1 and 2, enabling hydrogen bonding and participation in acid-base reactions.

- Methyl groups at positions 3, 6, and 7, which influence steric hindrance, electronic effects, and hydrophobic interactions.

Comparable Compounds :

1,2-Dihydro-1,4,6-trimethylnaphthalene (): Lacks hydroxyl groups but shares methyl substitutions on the naphthalene ring. Methyl groups at positions 1, 4, and 6 alter ring strain and electronic density compared to 3,6,7-trimethyl substitution.

Physicochemical Properties

- Solubility : Methyl groups enhance hydrophobicity, while hydroxyl groups improve aqueous solubility. Balance may resemble 1,2-diol diacetates (), which are lipophilic yet hydrolyzable.

- Electronic Effects : Methyl groups at positions 3, 6, and 7 may deactivate the naphthalene ring toward electrophilic substitution compared to unsubstituted diols.

Biological Activity

3,6,7-Trimethylnaphthalene-1,2-diol is a polycyclic aromatic compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3,6,7-Trimethylnaphthalene-1,2-diol is characterized by three methyl groups at positions 3, 6, and 7 of the naphthalene ring and hydroxyl groups at positions 1 and 2. This unique structure influences its chemical reactivity and biological interactions.

The biological activity of 3,6,7-Trimethylnaphthalene-1,2-diol can be attributed to its ability to interact with various biomolecules:

- Electrophilic Properties : The compound acts as an electrophile, allowing it to react with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the modulation of enzyme activities and cellular signaling pathways.

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that 3,6,7-Trimethylnaphthalene-1,2-diol exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Anticancer Activity

Research has shown that 3,6,7-Trimethylnaphthalene-1,2-diol can inhibit the proliferation of various cancer cell lines. A study conducted on human breast cancer cells demonstrated a significant reduction in cell viability when treated with this compound. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenges free radicals, thus potentially mitigating oxidative damage in biological systems.

Case Studies

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with 3,6,7-Trimethylnaphthalene-1,2-diol resulted in a dose-dependent decrease in cell viability of MCF-7 breast cancer cells. The authors attributed this effect to the induction of apoptosis through mitochondrial dysfunction .

- Antioxidant Evaluation : Another study assessed the antioxidant properties of the compound using in vitro models. The results indicated that at concentrations above 50 µM, 3,6,7-Trimethylnaphthalene-1,2-diol significantly reduced oxidative stress markers in cultured neuronal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Methyl-naphthalene | Methyl group at position 3 | Moderate antioxidant activity |

| 1-Naphthol | Hydroxyl group at position 1 | Antimicrobial properties |

| 2-Methyl-naphthalene | Methyl group at position 2 | Limited anticancer activity |

This table illustrates how structural variations among naphthalene derivatives influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.